(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is a boronic acid derivative with the molecular formula C10H13BO2 and a molecular weight of 176.02 g/mol Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with boronic acid reagents under specific conditions. One common method is the hydroboration-oxidation reaction, where the starting material is treated with a borane reagent followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boronic alcohols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly employed in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts . The compound’s molecular targets and pathways include enzymes involved in boron metabolism and transport proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: A similar compound with a slightly different structure but similar reactivity and applications.
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid: Another related compound with different functional groups but similar chemical properties.
Uniqueness
(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This versatility makes it a valuable tool in organic synthesis, medicinal chemistry, and materials science .
Eigenschaften
Molekularformel |
C10H11BO3 |
---|---|
Molekulargewicht |
190.01 g/mol |
IUPAC-Name |
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5,13-14H,2-3,6H2 |
InChI-Schlüssel |
CCTQMESLUUSVGT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2CCCC(=O)C2=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.